molecular formula C12H21NO3 B1403696 Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate CAS No. 1214900-26-1

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate

Cat. No. B1403696
CAS RN: 1214900-26-1
M. Wt: 227.3 g/mol
InChI Key: FSVLLSRKSDMUDC-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate is a chemical compound with the molecular formula C12H21NO3 . It belongs to the class of spirocyclic ethers. The compound is a colorless liquid that has been used in various scientific experiments.


Molecular Structure Analysis

The InChI code for Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate is 1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-4-6-12(7-5-9)8-15-12/h9H,4-8H2,1-3H3,(H,13,14) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate has a molecular weight of 239.31 . It is a powder in physical form . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Photochemical and Thermal Rearrangements

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate and related compounds have been studied for their behavior in photochemical and thermal rearrangements. For instance, research on the irradiation of a spirooxaziridine, a structurally similar compound, provided insights into the stereoelectronic control theory, explaining regioselectivities in such rearrangements (Lattes et al., 1982).

2. Process Development and Pilot-Plant Synthesis

The compound has been a focus in the process development and pilot-plant synthesis, particularly as an intermediate in the manufacture of specific inhibitors. A study described a practical and scalable synthesis of a related tert-butyl carbamate, emphasizing its importance in industrial applications (Li et al., 2012).

3. Polymerization Studies

Research on the polymerization of related spiro compounds, including 1-oxaspiro[2.5]octa-4,7-dien-6-ones, reveals the potential of tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate in polymer science. These studies highlight the effects of substituents on polymerizability, offering valuable information for materials science and engineering (Kubo et al., 1998).

4. Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of bioactive molecules. For example, research on the synthesis of ovalicin analogs, using a structurally similar compound, demonstrates the potential of tert-butyl carbamates in developing anti-parasitic drugs and exploring antiproliferative effects (Hua et al., 2008).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-(1-oxaspiro[2.5]octan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-4-6-12(7-5-9)8-15-12/h9H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVLLSRKSDMUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(4-Methylene-cyclohexyl)-carbamic acid tert-butyl ester (Raju, B. et al, Bioorganic and Medicinal Chemistry Letters 2004, 14(12), 3103-3107) (2.3 g, 10.9 mmol) was treated with 3-chloroperbenzoic acid (70% purity, 3.76 g, 21.8 mmol, uncorrected) according to the method of Example 7 Step B. After work up the title compound was obtained (2.3 g, 93% yield) as a yellow solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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